

An In-depth Technical Guide to EGFR-IN-90: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Egfr-IN-90*

Cat. No.: *B12385605*

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Introduction

This technical guide provides a detailed examination of **EGFR-IN-90**, a notable inhibitor of the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is a critical regulator of essential cellular processes, including proliferation, survival, and differentiation.^[1]

Dysregulation of this pathway is a hallmark of various cancers, making EGFR a prime target for therapeutic intervention. EGFR inhibitors are classified into generations based on their mechanism of action and resistance profiles. First-generation inhibitors, such as gefitinib and erlotinib, are reversible binders, while second-generation inhibitors like afatinib bind irreversibly.

^[2] This guide will delve into the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of **EGFR-IN-90**, alongside relevant experimental protocols.

Chemical Structure and Properties

A thorough search of publicly available chemical databases and scientific literature did not yield a specific compound with the designation "**EGFR-IN-90**." This name may represent an internal compound identifier within a research institution or company that has not been publicly disclosed. For the purposes of this guide, we will discuss the general characteristics of novel EGFR inhibitors based on available information for similar compounds.

The development of EGFR inhibitors often focuses on a core scaffold, such as a quinazoline nucleus, which is present in first-generation inhibitors.[2] Modifications to this core structure are made to enhance potency, selectivity, and to overcome resistance mechanisms, such as the T790M mutation.

Table 1: General Physicochemical Properties of Small Molecule EGFR Inhibitors

Property	Typical Range/Characteristic	Importance in Drug Development
Molecular Weight	400 - 600 g/mol	Influences absorption, distribution, and metabolism.
Molecular Formula	Varies based on specific structure	Defines the elemental composition.
IUPAC Name	Systematic name based on structure	Provides an unambiguous chemical identifier.
Solubility	Generally low in aqueous solutions	Affects formulation and bioavailability. The pKa value is a critical determinant of solubility.[3]
Melting Point	Typically >200 °C	Indicator of purity and solid-state stability.
Stability	Variable, sensitive to pH and light	Crucial for storage, formulation, and in vivo efficacy.[4]

Pharmacological Properties

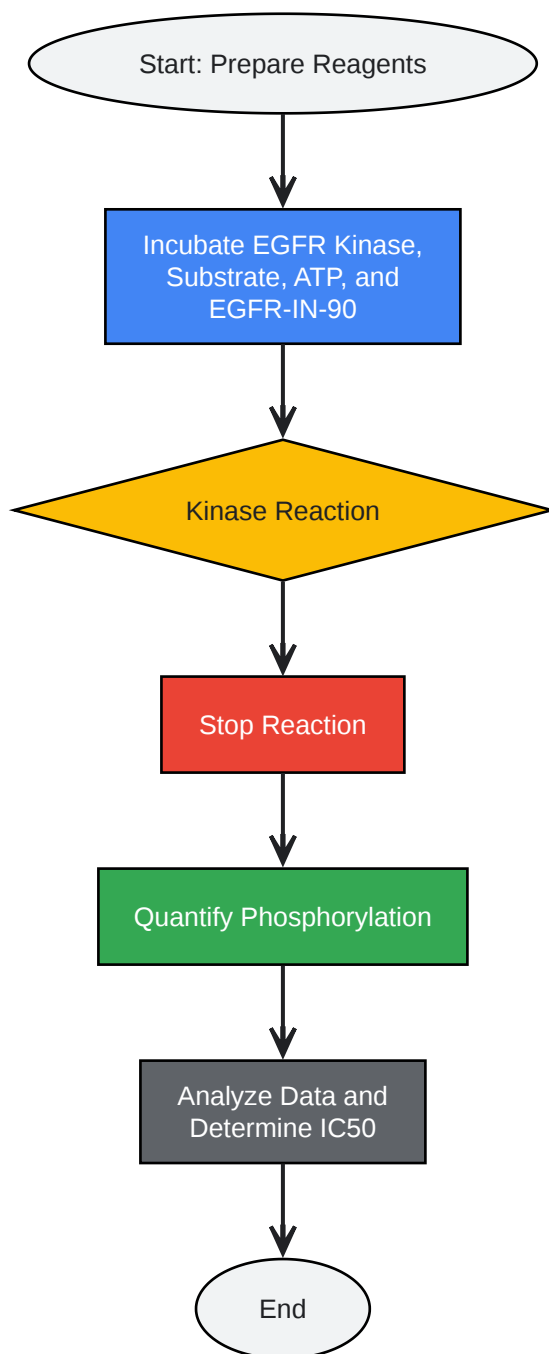
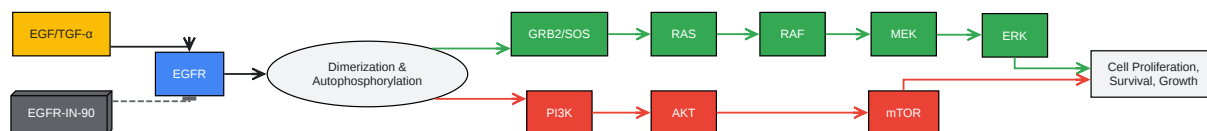
The pharmacological profile of an EGFR inhibitor is defined by its potency against wild-type and mutant forms of the receptor, its selectivity over other kinases, and its overall mechanism of action.

Table 2: General Pharmacological Profile of Potent EGFR Inhibitors

Parameter	Typical Values	Significance
IC50 (EGFR WT)	1 - 100 nM	Potency against the wild-type receptor.
IC50 (EGFR mutants, e.g., L858R, Exon 19 del)	0.1 - 50 nM	Efficacy in common oncogenic mutations.
IC50 (EGFR T790M)	1 - 100 nM (for 3rd gen)	Ability to overcome the most common resistance mutation.
Kinase Selectivity	>100-fold vs. other kinases	Minimizes off-target effects and toxicity.[5]
Mechanism of Action	Reversible or Irreversible	Irreversible inhibitors form a covalent bond with the kinase, often leading to prolonged activity.[2]

Mechanism of Action and Signaling Pathways

EGFR activation, triggered by ligand binding, leads to receptor dimerization and autophosphorylation of tyrosine residues in the C-terminal domain.[6] This initiates a cascade of downstream signaling pathways crucial for cell growth and survival, including the RAS-RAF-MEK-ERK MAPK and the PI3K-AKT-mTOR pathways.[7][8] EGFR inhibitors act by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.[9]



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